molecular formula C12H10N2O2 B1493284 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile CAS No. 2098112-02-6

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile

Cat. No.: B1493284
CAS No.: 2098112-02-6
M. Wt: 214.22 g/mol
InChI Key: RMJUPTIJUOCBLC-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an oxazole ring fused with a phenyl group substituted with an ethoxy group and a cyano group at the 2-position of the oxazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-ethoxybenzaldehyde with cyanamide in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethoxyphenyl)oxazole-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed:

  • Oxidation: 5-(4-Ethoxyphenyl)oxazole-2-carboxylic acid.

  • Reduction: 5-(4-Ethoxyphenyl)oxazole-2-amine.

  • Substitution: 5-(4-Ethoxy-3-nitrophenyl)oxazole-2-carbonitrile, 5-(4-Ethoxy-3-bromophenyl)oxazole-2-carbonitrile.

Scientific Research Applications

5-(4-Ethoxyphenyl)oxazole-2-carbonitrile has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)oxazole-2-carbonitrile

  • 5-(4-Hydroxyphenyl)oxazole-2-carbonitrile

  • 5-(4-Fluorophenyl)oxazole-2-carbonitrile

  • 5-(4-Chlorophenyl)oxazole-2-carbonitrile

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Properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-15-10-5-3-9(4-6-10)11-8-14-12(7-13)16-11/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJUPTIJUOCBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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